Bienvenue dans la boutique en ligne BenchChem!

Ketodoxapram, (S)-

Enantioselective pharmacology Respiratory stimulation Chiral negative control

(S)-Ketodoxapram (CAS 1415394-64-7), also designated as (−)-ketodoxapram, (−)-AHR-5955, or (S)-AHR-5955, is the levorotatory enantiomer of 2-ketodoxapram—the primary oxidative metabolite of the respiratory stimulant doxapram. As a chiral morpholinone–pyrrolidinone derivative (C₂₄H₂₈N₂O₃, MW 392.5), it belongs to the class of two-pore-domain potassium (K₂P) channel ligands that target TASK-1 (KCNK3, K₂P3.1) and TASK-3 (KCNK9, K₂P9.1) channels, which are implicated in atrial fibrillation pathophysiology and respiratory control.

Molecular Formula C24H28N2O3
Molecular Weight 392.5
CAS No. 1415394-64-7
Cat. No. B605246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetodoxapram, (S)-
CAS1415394-64-7
SynonymsAHR-5955, (-)-;  AHR-5955, (S)-;  Ketodoxapram, (S)-
Molecular FormulaC24H28N2O3
Molecular Weight392.5
Structural Identifiers
SMILESCCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O
InChIInChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/t21-/m1/s1
InChIKeyLLCHHQQQMSDZLP-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-Ketodoxapram (CAS 1415394-64-7): Chiral Reference Standard and TASK-1 Inhibitor Enantiomer for Cardiorespiratory Research Procurement


(S)-Ketodoxapram (CAS 1415394-64-7), also designated as (−)-ketodoxapram, (−)-AHR-5955, or (S)-AHR-5955, is the levorotatory enantiomer of 2-ketodoxapram—the primary oxidative metabolite of the respiratory stimulant doxapram [1]. As a chiral morpholinone–pyrrolidinone derivative (C₂₄H₂₈N₂O₃, MW 392.5), it belongs to the class of two-pore-domain potassium (K₂P) channel ligands that target TASK-1 (KCNK3, K₂P3.1) and TASK-3 (KCNK9, K₂P9.1) channels, which are implicated in atrial fibrillation pathophysiology and respiratory control [2]. Unlike its pharmacologically active (+)-enantiomer counterpart, (S)-ketodoxapram serves a distinct and critical role as an enantiomerically pure negative control, chiral analytical reference standard, and stereochemical probe for investigating enantioselective TASK channel pharmacology [3].

Why (S)-Ketodoxapram (CAS 1415394-64-7) Cannot Be Substituted by Racemic Ketodoxapram, (R)-Ketodoxapram, or Doxapram in Stereochemistry-Controlled Research


Enantiomers of chiral pharmacophores frequently display divergent—and sometimes opposite—pharmacological profiles, making generic substitution between enantiomers scientifically invalid. For ketodoxapram, the enantiomers exhibit a striking functional dichotomy: the (+)-(R)-enantiomer carries the TASK-1 inhibitory and respiratory stimulant activities, whereas the (−)-(S)-enantiomer is essentially devoid of ventilatory stimulant efficacy and produces a distinct adverse-effect signature (hunching posture, clonic movements, seizure-like behaviors, hypotension, and cardiac arrhythmias) not observed with the (+)-enantiomer at equivalent doses [1]. Consequently, researchers requiring a true negative control for enantioselective pharmacology studies, a chirally pure reference standard for LC-MS/MS assay validation, or a stereochemical probe to deconvolute TASK channel binding cannot substitute (S)-ketodoxapram with the racemate, the (R)-enantiomer, or the parent drug doxapram without introducing confounding pharmacological artifacts [2]. The quantitative evidence below establishes the measurable dimensions along which (S)-ketodoxapram differentiates from its closest structural analogs [3].

(S)-Ketodoxapram (CAS 1415394-64-7): Quantitative Differentiation Evidence Against Closest Comparators


Enantioselective Pharmacological Activity: (S)-Ketodoxapram vs. (R)-Ketodoxapram — Direct In Vivo Respiratory Stimulation Comparison

Patent WO2012166909A1 discloses that the (+)-enantiomer of ketodoxapram [(R)-ketodoxapram, CAS 1415394-63-6] displays most or all of the desired pharmacological activity associated with racemic ketodoxapram (respiratory stimulation, reversal of respiratory depression), whereas the (−)-enantiomer [(S)-ketodoxapram, CAS 1415394-64-7] is essentially devoid of ventilatory stimulant activity and instead produces adverse effects including hunching posture, increased urination/defecation, clonic movements, seizure-like behaviors, pronounced drops in mean arterial blood pressure, cardiac arrhythmias, and death at doses where the (+)-enantiomer shows no such effects [1]. This represents a qualitative, not merely quantitative, pharmacological divergence between the two enantiomers.

Enantioselective pharmacology Respiratory stimulation Chiral negative control

TASK-1 and TASK-3 Potassium Channel Inhibition: Racemic Ketodoxapram vs. Doxapram — Electrophysiological IC50 Comparison

In a direct electrophysiological comparison using two-electrode voltage clamp on Xenopus laevis oocytes heterologously expressing human TASK-1 and TASK-3 channels, racemic ketodoxapram demonstrated more potent inhibition of both channels relative to doxapram. For TASK-1, the IC50 was 0.8 μM for ketodoxapram versus 1.0 μM for doxapram (20% lower IC50). For TASK-3, the difference was more pronounced: IC50 of 1.5 μM for ketodoxapram versus 5.9 μM for doxapram, representing a 3.9-fold greater potency [1]. Maximal TASK-1 inhibition reached 96% for ketodoxapram. This enhanced TASK-3 selectivity is relevant because TASK-3 is expressed in multiple tissues including the brain, and differential TASK-1/TASK-3 selectivity profiles may translate to distinct therapeutic windows. NOTE: These data were generated using racemic ketodoxapram; the individual contribution of the (S)-enantiomer to this inhibition profile has not been separately reported, underscoring the research need for enantiomerically pure (S)-ketodoxapram to deconvolute stereospecific contributions.

TASK-1 inhibition TASK-3 inhibition Atrial fibrillation target Electrophysiology

Hemodynamic Safety Differentiation: Keto-Doxapram vs. Doxapram — Blood Pressure Effects in Newborn Lambs

In a direct head-to-head pharmacodynamic study in awake, unsedated newborn lambs (2–6 days old), i.v. infusion of doxapram (2.5 mg/kg over 1 min) caused a significant increase in systolic blood pressure from 110 ± 3.5 mmHg to 118 ± 3.4 mmHg at 10 min post-infusion (p < 0.01), accompanied by adverse neuro-behavioral changes. In contrast, an equivalent dose of keto-doxapram produced no significant change in systolic blood pressure and no neuro-behavioral agitation [1]. Both compounds stimulated ventilation: keto-doxapram increased baseline minute ventilation by 46 ± 6.1% at 1 min and 27.8 ± 8.1% at 5 min (p < 0.002), while doxapram produced a larger and more sustained increase of 57 ± 9% at 1 min and 48 ± 7% at 5 min (p < 0.02 vs. keto-dox) [1]. NOTE: This study utilized racemic keto-doxapram; the extent to which the (S)-enantiomer contributes to the preserved hemodynamic stability versus the diminished respiratory efficacy is unknown and represents a key research question addressable only with enantiomerically pure material.

Hemodynamic safety Blood pressure Neonatal pharmacology Respiratory stimulant

Blood–Brain Barrier Penetration and CNS Exposure: 2-Ketodoxapram vs. Doxapram — Brain-to-Plasma Ratio in Porcine Model

In a porcine pharmacokinetic study using a validated UPLC-MS/MS assay (LLOQ: 10 pg/mL plasma, 1 pg/sample brain tissue), the brain-to-plasma concentration ratio for 2-ketodoxapram was 0.12 ± 0.02 compared to 0.58 ± 0.24 for doxapram, representing a 4.8-fold lower CNS penetration for ketodoxapram [1]. A separate analysis reported an even lower brain-to-plasma ratio of 0.065 for ketodoxapram versus 0.58 for doxapram, an approximately 9-fold difference [2]. Protein binding was correspondingly higher for 2-ketodoxapram (98.4 ± 0.3%) than for doxapram (95.5 ± 0.9%), contributing to the restricted free fraction available for CNS distribution [1]. This reduced BBB permeability is mechanistically consistent with the observation that ketodoxapram, unlike doxapram, does not produce neuro-behavioral agitation in neonatal lambs. NOTE: These data characterize racemic 2-ketodoxapram; the individual brain penetration of the (S)-enantiomer has not been isolated, making enantiomerically pure (S)-ketodoxapram essential for determining whether CNS exclusion is stereospecific.

Blood-brain barrier CNS penetration Pharmacokinetics Peripheral selectivity

Pharmacokinetic Half-Life and Systemic Exposure: 2-Ketodoxapram vs. Doxapram — Terminal Elimination and Cmax Comparison

Pharmacokinetic characterization in pigs demonstrated that 2-ketodoxapram (measured after i.v. doxapram administration of 1 mg/kg) exhibited a terminal elimination half-life (t1/2) of 2.42 ± 0.04 h compared to 1.38 ± 0.22 h for doxapram, representing a 1.75-fold longer half-life [1]. When ketodoxapram was administered directly (i.v. 1 mg/kg), its t1/2 was 1.71 h with a Cmax of 4,604 ng/mL, compared to doxapram's t1/2 of 1.38 h and Cmax of 1,780 ng/mL, yielding a 1.24-fold longer half-life and 2.6-fold higher Cmax [2]. The longer half-life of ketodoxapram supports less frequent dosing in sustained TASK-1 blockade applications. In a porcine AF model, twice-daily ketodoxapram administration led to significantly reduced AF burden [2]. NOTE: These data describe racemic ketodoxapram pharmacokinetics; the individual contribution of the (S)-enantiomer to the extended half-life is unknown and can only be resolved using enantiomerically pure (S)-ketodoxapram as an analytical standard.

Pharmacokinetics Half-life Cmax Drug exposure

Antiarrhythmic Efficacy in Large Animal Model: Ketodoxapram Effects on Atrial Fibrillation Cycle Length in Horses

In a randomized crossover study of six healthy Standardbred horses with induced, self-sustained atrial fibrillation (AF) maintained for >48 hours, intravenous ketodoxapram administration produced a sustained mean maximal increase in atrial fibrillation cycle length (AFCL) of 35 ms (p < 0.001) lasting for 20 minutes, with an additional transient increase of 6 ms (p = 0.020) during the first 4 minutes [1]. The AFCL prolongation is a direct electrophysiological indicator of atrial refractory period extension, consistent with TASK-1 channel inhibition in atrial tissue. Hemodynamic parameters including non-invasive blood pressure, heart rate, and respiratory rate remained stable, consistent with the peripheral selectivity and reduced CNS penetration profile of ketodoxapram [1]. This study provides the first evidence of ketodoxapram's antiarrhythmic efficacy in a large-animal model of persistent AF without electrical cardioversion. NOTE: The ketodoxapram used in this study is presumed to be racemic; separate enantiomer-specific efficacy data are not yet available, creating a specific research need for (S)-ketodoxapram to determine whether antiarrhythmic activity resides exclusively in the (R)-enantiomer.

Atrial fibrillation Antiarrhythmic Equine cardiology AF cycle length

Optimal Research and Industrial Application Scenarios for (S)-Ketodoxapram (CAS 1415394-64-7) Based on Quantitative Differentiation Evidence


Enantioselective Pharmacological Studies Requiring a Validated Negative Control

Any investigation aiming to establish that TASK-1-mediated respiratory stimulation or antiarrhythmic activity is stereospecific requires a validated negative control enantiomer. The patent-confirmed finding that (S)-ketodoxapram is essentially devoid of respiratory stimulant activity while producing a distinct adverse-effect signature (seizure-like behaviors, hypotension, arrhythmias) [1] makes it the definitive negative control for studies comparing (R)-ketodoxapram efficacy. Researchers should procure (S)-ketodoxapram with enantiomeric purity ≥98% (as available from commercial suppliers) and run it in parallel with (R)-ketodoxapram at matched doses to validate that observed pharmacological effects are enantioselective. Experimental design should include at least three dose levels (e.g., 1, 3, and 10 mg/kg i.v. in rodent models) to confirm the absence of respiratory stimulant crossover at higher doses.

Development and Validation of Chiral LC-MS/MS Analytical Methods for Enantioselective Pharmacokinetics

The quantitative pharmacokinetic differentiation data (t1/2: 2.42 h for 2-ketodoxapram vs. 1.38 h for doxapram; brain-to-plasma ratio: 0.12 vs. 0.58) [2] were generated using non-enantioselective UPLC-MS/MS methods that cannot distinguish (R)- from (S)-ketodoxapram. Pure (S)-ketodoxapram serves as an essential reference standard for developing and validating chiral chromatographic or electrophoretic methods capable of baseline-resolving the two enantiomers. Key method validation parameters to establish include: lower limit of quantification (target <10 pg/mL for plasma), enantiomeric resolution (Rs > 1.5), and absence of enantiomeric interconversion during sample preparation. Such methods are prerequisite to determining whether the favorable PK profile of ketodoxapram (longer half-life, higher Cmax, lower CNS penetration) is enantiomer-specific or shared by both enantiomers [3].

Stereochemical Structure–Activity Relationship (SAR) Studies of the TASK-1 Binding Pocket

The 3.9-fold greater TASK-3 potency of racemic ketodoxapram (IC50 1.5 μM) versus doxapram (IC50 5.9 μM), combined with the 1.25-fold greater TASK-1 potency (IC50 0.8 μM vs. 1.0 μM) [4], establishes ketodoxapram as a differentiated TASK channel ligand scaffold. (S)-Ketodoxapram, as the inactive enantiomer, is a critical tool for mapping the stereochemical requirements of the TASK-1 and TASK-3 binding pockets. By comparing the activity of enantiomerically pure (R)- and (S)-ketodoxapram in parallel electrophysiological assays (two-electrode voltage clamp on Xenopus oocytes expressing human TASK-1 or TASK-3), researchers can determine whether the TASK-1 binding site exhibits absolute stereospecificity (only one enantiomer active) or relative stereoselectivity (both active with different potencies). These data directly inform rational design of next-generation TASK-1-selective inhibitors.

Neonatal Pharmacological Research on Apnea of Prematurity — Enantioselective Safety Profiling

The hemodynamic differentiation established by Bairam et al. (1990)—keto-doxapram does not increase systolic blood pressure (baseline 110 ± 3.5 mmHg, no significant change), whereas doxapram raises systolic BP by approximately 8 mmHg (p < 0.01) and causes neuro-behavioral agitation in newborn lambs [5]—identifies the ketodoxapram scaffold as a potentially safer respiratory stimulant for neonatal applications. However, this study used racemic keto-doxapram. The patent disclosure that the (S)-enantiomer produces hypotension and seizure-like behaviors at doses where the (R)-enantiomer is well-tolerated [1] raises a critical safety question: does the presence of (S)-ketodoxapram in racemic preparations partially mask or counteract the favorable safety profile? Procurement of pure (S)-ketodoxapram enables neonatal lamb studies directly comparing (R)-ketodoxapram, (S)-ketodoxapram, and the racemate on ventilation, blood pressure, neuro-behavior, and cardiac rhythm endpoints to define the optimal enantiomeric composition for neonatal respiratory support.

Quote Request

Request a Quote for Ketodoxapram, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.